molecular formula C17H9BrN4S B392216 14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene

14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene

Cat. No.: B392216
M. Wt: 381.3g/mol
InChI Key: VSBCFAMBEBTRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that incorporates multiple fused rings, including thiazole, triazine, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-allylthio-5H-[1,2,4]triazino-[5,6-b]indole with bromine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The one-pot synthesis approach is also employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and various reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine can yield halogenated derivatives, while reduction reactions can produce dehalogenated compounds .

Scientific Research Applications

3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .

Properties

Molecular Formula

C17H9BrN4S

Molecular Weight

381.3g/mol

IUPAC Name

14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene

InChI

InChI=1S/C17H9BrN4S/c18-11-7-5-10(6-8-11)14-9-23-17-20-16-15(21-22(14)17)12-3-1-2-4-13(12)19-16/h1-9H

InChI Key

VSBCFAMBEBTRMN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN4C(=CSC4=NC3=N2)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=CSC4=NC3=N2)C5=CC=C(C=C5)Br

Origin of Product

United States

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